4-(3-chlorobenzyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-(3-chlorobenzyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzyl group, a fluorophenyl group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with methylhydrazine to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a similar pyrazole core structure but different substituents, known for its activity as a positive allosteric modulator of the metabotropic glutamate receptor 4.
(3-chlorobenzyl)(4-fluorophenyl)sulfane: Another compound with similar substituents but a different core structure, used in various chemical applications.
Uniqueness
4-(3-chlorobenzyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol stands out due to its unique combination of substituents and the resulting chemical properties. Its specific arrangement of functional groups allows for distinct interactions with molecular targets, making it valuable for diverse scientific research applications.
Properties
Molecular Formula |
C17H14ClFN2O |
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Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14ClFN2O/c1-11-16(10-12-3-2-4-13(18)9-12)17(22)21(20-11)15-7-5-14(19)6-8-15/h2-9,20H,10H2,1H3 |
InChI Key |
WQFDAFOEEOWAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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